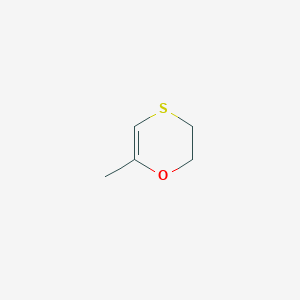
2-Methyl-5,6-dihydro-1,4-oxathiine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5,6-dihydro-1,4-oxathiine is a heterocyclic compound containing sulfur and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-Methyl-5,6-dihydro-1,4-oxathiine involves the reaction of malononitrile, elemental sulfur, and three-membered heterocyclic compounds. This reaction is typically carried out in the presence of a base such as diisopropylamine in tetrahydrofuran at 45°C for 14 hours . Another method involves the reaction of ethyl 2-chloroacetoacetate with 2-mercaptoethanol, followed by cyclization and water removal under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of raw materials and optimization of reaction conditions for higher yields.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6-dihydro-1,4-oxathiine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted oxathiine derivatives.
Scientific Research Applications
2-Methyl-5,6-dihydro-1,4-oxathiine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals, particularly fungicides.
Mechanism of Action
The mechanism of action of 2-Methyl-5,6-dihydro-1,4-oxathiine involves the inhibition of succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle and electron transport chain. By binding to the quinone reduction site of the enzyme complex, the compound prevents ubiquinone from binding, thereby disrupting the electron transport chain and energy production .
Comparison with Similar Compounds
Similar Compounds
Properties
CAS No. |
3643-97-8 |
|---|---|
Molecular Formula |
C5H8OS |
Molecular Weight |
116.18 g/mol |
IUPAC Name |
6-methyl-2,3-dihydro-1,4-oxathiine |
InChI |
InChI=1S/C5H8OS/c1-5-4-7-3-2-6-5/h4H,2-3H2,1H3 |
InChI Key |
YZVJOJNVIJLQAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















